NITD008

Description

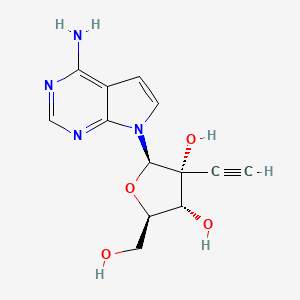

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4/c1-2-13(20)9(19)8(5-18)21-12(13)17-4-3-7-10(14)15-6-16-11(7)17/h1,3-4,6,8-9,12,18-20H,5H2,(H2,14,15,16)/t8-,9-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRAIOQPSBRMOV-NRMKKVEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701159354 | |

| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044589-82-3 | |

| Record name | 7-(2-C-Ethynyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044589-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NITD-008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044589823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-C-Ethynyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701159354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITD-008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKI7T3WQ2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NITD008: A Technical Guide to its Structure, Function, and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NITD008 is a potent adenosine analog with broad-spectrum antiviral activity against a range of RNA viruses, most notably flaviviruses such as Dengue, Zika, West Nile, and Yellow Fever viruses.[1][2][3] Developed as a potential therapeutic, it functions as a chain terminator of viral RNA synthesis by inhibiting the RNA-dependent RNA polymerase (RdRp).[2][3][4] Despite its promising in vitro and in vivo efficacy, development was halted due to toxicity observed in preclinical animal studies.[1][5] Nevertheless, this compound remains a valuable research tool for understanding flavivirus replication and for the development of next-generation antiviral agents. This guide provides a comprehensive overview of this compound's structure, mechanism of action, and the experimental protocols used to characterize its function.

Chemical Structure and Properties

This compound, chemically known as (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a nucleoside analog.[1] Its structure is characterized by two key modifications compared to natural adenosine: a carbon-for-nitrogen substitution at the 7-position of the purine ring and an acetylene group at the 2'-position of the ribose sugar.[3]

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | [1] |

| CAS Number | 1044589-82-3 | [1] |

| Molecular Formula | C₁₃H₁₄N₄O₄ | [1] |

| Molar Mass | 290.279 g·mol⁻¹ | [1] |

Mechanism of Action: Targeting Viral RNA Replication

This compound exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[2][3][4] The proposed mechanism follows a multi-step process within the host cell:

-

Cellular Uptake and Phosphorylation: this compound enters the host cell and is subsequently phosphorylated by host kinases to its active triphosphate form, this compound-triphosphate (ppp-NITD008).[2][4]

-

Competitive Inhibition of RdRp: ppp-NITD008 acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RdRp.[2][4]

-

Chain Termination: Once incorporated into the growing RNA strand, the modified ribose of this compound prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of RNA synthesis.[2][4] This halting of replication effectively stops the production of new viral genomes.

Antiviral Activity and Spectrum

This compound has demonstrated potent antiviral activity against a wide range of RNA viruses, particularly within the Flaviviridae family.

In Vitro Efficacy

The following tables summarize the in vitro antiviral activity of this compound against various viruses in different cell lines.

Table 1: Antiviral Activity of this compound against Flaviviruses

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Dengue Virus (DENV-2) | Vero | 0.64 | >50 | >78 | [3] |

| Dengue Virus (DENV-1) | Vero | 0.49 | >100 | >204 | |

| Dengue Virus (DENV-3) | Vero | 0.42 | >100 | >238 | |

| Dengue Virus (DENV-4) | Vero | 0.38 | >100 | >263 | |

| West Nile Virus (WNV) | Vero | - | >50 | - | [3] |

| Yellow Fever Virus (YFV) | Vero | - | >50 | - | [3] |

| Zika Virus (ZIKV) | Vero | 0.137 - 0.241 | >20 | >83 - >146 | [6] |

| Hepatitis C Virus (HCV) replicon | Huh-7 | 0.11 | >50 | >455 | [3] |

| Tick-Borne Encephalitis Virus (TBEV) | A549 | 0.14 | >100 | >714 | [4] |

| Omsk Hemorrhagic Fever Virus (OHFV) | A549 | 0.44 | >100 | >227 | [4] |

| Kyasanur Forest Disease Virus (KFDV) | A549 | 0.19 | >100 | >526 | [4] |

Table 2: Antiviral Activity of this compound against Other RNA Viruses

| Virus | Family | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Feline Calicivirus (FCV) | Caliciviridae | CRFK | 0.94 | >120 | >127.6 | [5] |

| Murine Norovirus (MNV) | Caliciviridae | RAW264.7 | 0.91 | 15.7 | 17.2 | [5] |

| Human Norovirus (replicon) | Caliciviridae | HG23 | 0.21 | >120 | >571.4 | [5] |

| Enterovirus 71 (EV71) | Picornaviridae | RD | - | - | - | [4] |

In Vivo Efficacy

In vivo studies in mouse models have demonstrated the protective effects of this compound against lethal flavivirus challenges.

Table 3: In Vivo Efficacy of this compound

| Virus | Animal Model | Dosage | Outcome | Reference |

| Dengue Virus (DENV-2) | AG129 mice | ≥10 mg/kg, oral, twice daily | Suppressed peak viremia, reduced cytokine elevation, and completely prevented death. | [2][7] |

| Zika Virus (ZIKV) | A129 mice | 50 mg/kg, oral | Significantly reduced viremia and prevented mortality. | [8][9] |

| West Nile Virus (WNV) | Mice | 10 and 25 mg/kg, oral | Completely protected against mortality and clinical signs of disease. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following sections outline the key experimental protocols used to characterize this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Methodology:

-

Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 12- or 24-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known multiplicity of infection (MOI) of the virus.

-

Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells.

-

Overlay: After a 1-hour incubation to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

Fixation and Staining: Fix the cells with 10% formalin and stain with a crystal violet solution to visualize the plaques.

-

Quantification: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify viral RNA levels, providing a measure of viral replication.

Methodology:

-

Cell Culture and Treatment: Seed cells, infect with the virus, and treat with this compound as described for the plaque reduction assay.

-

RNA Extraction: At a specified time post-infection (e.g., 48 hours), lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.

-

Quantitative PCR: Perform qPCR using primers and probes specific to a conserved region of the viral genome. A standard curve generated from a known quantity of viral RNA is used to determine the absolute copy number of viral RNA in the samples.

-

Data Analysis: The EC₅₀ is determined as the concentration of this compound that reduces the viral RNA copy number by 50% compared to the untreated control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced death or morphological changes.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Infection and Treatment: Infect the cells with a virus known to cause CPE and simultaneously add serial dilutions of this compound.

-

Incubation: Incubate the plate for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).

-

Cell Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or CellTiter-Glo assay).

-

Data Analysis: The EC₅₀ is the concentration of this compound that results in a 50% protection from CPE. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells treated with the compound.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the viral polymerase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant viral RdRp, a synthetic RNA template-primer, ribonucleotides (including a labeled nucleotide, e.g., [α-³²P]GTP), and varying concentrations of the triphosphate form of this compound.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for polymerase activity (e.g., 30°C).

-

Termination and Analysis: Stop the reaction and analyze the incorporation of the labeled nucleotide into the newly synthesized RNA. This can be done by separating the products on a denaturing polyacrylamide gel followed by autoradiography or by using a filter-binding assay.

-

Data Analysis: The IC₅₀ value is the concentration of ppp-NITD008 that inhibits 50% of the RdRp activity.

Conclusion

This compound is a well-characterized adenosine analog that potently inhibits the replication of a broad range of RNA viruses by targeting the viral RdRp. While its clinical development was halted due to toxicity, it remains an invaluable tool for virology research. The detailed structural information, extensive quantitative data on its antiviral activity, and the established experimental protocols presented in this guide provide a solid foundation for its use in basic research and as a benchmark for the development of safer and more effective antiviral therapeutics.

References

- 1. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A platform of assays for the discovery of anti-Zika small-molecules with activity in a 3D-bioprinted outer-blood-retina model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antiviral activity of adenosine analog this compound against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine Analog this compound Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneticsmr.com [geneticsmr.com]

- 8. biorxiv.org [biorxiv.org]

- 9. academic.oup.com [academic.oup.com]

The Discovery and Preclinical Development of NITD008: A Broad-Spectrum Antiviral Adenosine Analog

A Technical Whitepaper for Drug Development Professionals

Abstract

NITD008 is a potent adenosine analog with broad-spectrum antiviral activity against a range of RNA viruses, particularly within the Flaviviridae family. Developed as a potential therapeutic for flavivirus infections such as dengue, Zika, and West Nile virus, this compound demonstrated significant promise in preclinical studies. Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator during viral RNA synthesis. Despite its efficacy, development was halted due to toxicity observed in preclinical animal models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction

The emergence and re-emergence of RNA viruses, particularly flaviviruses, pose a significant global health threat. Dengue virus, for instance, infects millions annually, while outbreaks of Zika virus have been linked to severe birth defects.[1] The lack of broadly effective vaccines and specific antiviral therapies for many of these viruses underscores the urgent need for novel drug discovery and development. In this context, nucleoside analogs have emerged as a promising class of antiviral agents due to their ability to target the highly conserved viral RNA-dependent RNA polymerase (RdRp).

This compound, an adenosine analog, was identified as a potent inhibitor of dengue virus (DENV) and subsequently shown to have a broad spectrum of activity against other flaviviruses and some other RNA viruses.[2][3] This document details the scientific journey of this compound, from its initial discovery to the findings that ultimately led to the cessation of its clinical development.

Discovery and Antiviral Spectrum

This compound was discovered through a targeted effort to develop adenosine-based nucleoside inhibitors of the DENV RdRp.[4] Its chemical structure is (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol.[2]

Initial in vitro studies revealed that this compound potently inhibits all four serotypes of DENV.[3] Subsequent research expanded its known antiviral spectrum to include a wide array of flaviviruses such as West Nile virus, yellow fever virus, Powassan virus, and Zika virus.[1][2][3] Its activity also extends to other virus families, including Hepatitis C virus (HCV), Kyasanur Forest disease virus, Omsk hemorrhagic fever virus, and even some caliciviruses and enteroviruses.[2][5][6] However, it did not show inhibitory activity against non-flaviviruses like Western equine encephalitis virus and vesicular stomatitis virus.[3]

Mechanism of Action

This compound is a nucleoside analog that functions as a chain terminator of viral RNA synthesis.[3][4] The proposed mechanism involves the intracellular phosphorylation of this compound to its active triphosphate form, ppp-NITD008. This triphosphate analog then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp. Once incorporated, the modified ribose of this compound prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the viral RNA chain.[4][6]

References

- 1. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine Analog this compound Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Enterovirus 71 by Adenosine Analog this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of NITD008: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of NITD008, a potent adenosine analog inhibitor. This compound has demonstrated broad-spectrum activity against a range of RNA viruses, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp). This document synthesizes key quantitative data, details common experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.

Antiviral Activity of this compound

This compound is a nucleoside analog that, upon intracellular phosphorylation to its triphosphate form, acts as a chain terminator during viral RNA synthesis.[1][2] This mechanism confers potent inhibitory activity against a variety of viruses, particularly within the Flaviviridae and Caliciviridae families.[3][4] The compound has been shown to be effective against mosquito-borne and tick-borne flaviviruses, as well as human and animal caliciviruses.[3][5][6]

Quantitative Antiviral Spectrum

The in vitro efficacy of this compound has been quantified against numerous viruses using different cell-based assays. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the calculated selectivity index (SI = CC50/EC50).

Table 1: Antiviral Activity of this compound against Flaviviridae Family Viruses

| Virus | Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Type | Reference |

| Dengue Virus (DENV-1) | WP74 | Vero | 4-18 | >50 | >2.8 - >12.5 | Yield Reduction | [7] |

| Dengue Virus (DENV-2) | New Guinea C | Vero | 0.64 | >50 | >78.1 | Titer Reduction | [1][2][8] |

| Dengue Virus (DENV-2) | NGC-Nluc | Huh7 | 0.38 | - | - | Reporter Assay | [9] |

| Dengue Virus (DENV-3) | C0360/94 | Vero | 4-18 | >50 | >2.8 - >12.5 | Yield Reduction | [7] |

| Dengue Virus (DENV-4) | 703-4 | Vero | 4-18 | >50 | >2.8 - >12.5 | Yield Reduction | [7] |

| West Nile Virus (WNV) | New York 3356 | Vero | - | >50 | - | Titer Reduction | [1][10] |

| Yellow Fever Virus (YFV) | 17D | Vero | - | >50 | - | Titer Reduction | [1] |

| Powassan Virus (PWV) | 64-7062 | Vero | - | >50 | - | Titer Reduction | [1] |

| Hepatitis C Virus (HCV) | Genotype 1b | Huh-7 | 0.11 | >50 | >454.5 | Replicon Assay | [1][2] |

| Zika Virus (ZIKV) | GZ01/2016 | Vero | 0.241 | - | - | Titer Reduction | [11][12] |

| Zika Virus (ZIKV) | FSS13025/2010 | Vero | 0.137 | - | - | Titer Reduction | [11][12] |

| Alkhurma H.F. Virus (AHFV) | A549 | 3-9 | - | - | CPE/CFI/IFA/Titer | [5] | |

| Kyasanur Forest D.V. (KFDV) | A549 | 3-9 | - | - | CPE/CFI/IFA/Titer | [5] | |

| Omsk Hemorrhagic F.V. (OHFV) | A549 | 3-9 | - | - | CPE/CFI/IFA/Titer | [5] | |

| Tick-borne Encephalitis V. (TBEV) | A549 | 3-9 | - | - | CPE/CFI/IFA/Titer | [5] |

Table 2: Antiviral Activity of this compound against Caliciviridae Family Viruses

| Virus | Strain / System | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Type | Reference |

| Feline Calicivirus (FCV) | CRFK | 0.94 | >120 | ≥127.6 | Plaque Reduction | [3] | |

| Murine Norovirus (MNV) | RAW264.7 | 0.91 | 15.7 | 17.2 | Plaque Reduction | [3] | |

| Human Norovirus | Norwalk Replicon | HG23 (Huh7) | 0.21 | >120 | ≥571.4 | RT-qPCR | [3] |

Table 3: Activity against Other Virus Families

| Virus Family | Virus | Strain | Result | Assay Type | Reference |

| Togaviridae | Western Equine Encephalitis Virus (WEEV) | Cova 746 | Not Inhibitory | Titer Reduction | [1] |

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | New Jersey | Not Inhibitory | Titer Reduction | [1] |

Mechanism of Action

This compound is an adenosine nucleoside analog.[4] To exert its antiviral effect, it must be metabolized within the host cell to its active triphosphate form (this compound-TP). This active metabolite then competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the viral RdRp. The incorporation of this compound-TP results in the termination of RNA chain elongation, thereby halting viral replication.[1][2]

Experimental Protocols

The following sections detail the common methodologies employed to assess the in vitro antiviral activity and cytotoxicity of this compound.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Protocol:

-

Cell Seeding: Plate permissive cells (e.g., CRFK for FCV, RAW264.7 for MNV) in 6-well plates and incubate overnight to form a confluent monolayer.[3]

-

Infection: Infect the cell monolayers with a dilution of virus calculated to produce approximately 80-100 plaque-forming units (PFU) per well. Allow adsorption for 1 hour.[3]

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound or a vehicle control (DMSO).[3]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 24 hours for FCV, 48 hours for MNV).[3]

-

Visualization & Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control. The EC50 value is determined by plotting the dose-response curve.[3]

Viral Titer / Yield Reduction Assay

This method quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Protocol:

-

Cell Seeding: Seed permissive cells (e.g., Vero, A549) in 12-well or 24-well plates.[1][7]

-

Infection & Treatment: Infect cells at a specific multiplicity of infection (MOI), typically 0.1, and immediately add media containing serial dilutions of this compound.[1][2]

-

Incubation: Incubate the treated, infected cells for a defined period (e.g., 48 hours).[1][2]

-

Supernatant Harvest: Collect the culture supernatant, which contains progeny virions.

-

Titration: Determine the viral titer in the harvested supernatant using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[5]

-

Analysis: The EC50 is calculated as the compound concentration that reduces the viral titer by 50% compared to the vehicle-treated control.[1]

Viral RNA Quantification by RT-qPCR

This assay measures the effect of the compound on the replication of viral RNA. It is particularly useful for viruses that do not form plaques or for replicon systems.

Protocol:

-

Cell Seeding & Infection: Seed cells and infect with the virus (or for replicon cells, simply seed).[3]

-

Treatment: Add media containing various concentrations of this compound.

-

Incubation: Incubate for a specified time (e.g., 24-48 hours).[3]

-

RNA Extraction: Lyse the cells and extract total or viral RNA using a commercial kit.[3]

-

RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) using primers and probes specific to a viral gene. A host housekeeping gene (e.g., β-actin) is often used for normalization.[3]

-

Analysis: Calculate the reduction in viral RNA levels relative to the control. The EC50 is determined from the dose-response curve.[3]

Cytotoxicity Assays

It is crucial to assess the toxicity of the compound on the host cells to ensure that the observed antiviral effect is not due to cell death.

Protocol:

-

Cell Seeding: Seed cells in 96-well plates at the same density and for the same duration as the corresponding antiviral assay.[3]

-

Compound Incubation: Treat the uninfected cells with the same serial dilutions of this compound used in the antiviral assays.[2][3]

-

Viability Measurement: After the incubation period, add a viability reagent such as MTT, CellTiter-Blue, or CellTiter-Glo.[2][3][5] These reagents measure metabolic activity, which correlates with cell viability.

-

Reading: Measure the output (absorbance or fluorescence/luminescence) using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The CC50 is the compound concentration that reduces cell viability by 50%.[3]

Conclusion

This compound is a broad-spectrum antiviral agent with potent in vitro activity against a significant number of clinically relevant RNA viruses from the Flaviviridae and Caliciviridae families. Its mechanism as an RdRp inhibitor and chain terminator is well-established.[1][2] While development was halted due to toxicity observed in animal models, this compound remains a critical reference compound and a valuable scaffold for the development of new, safer nucleoside analog inhibitors for the treatment of viral diseases.[3][4]

References

- 1. pnas.org [pnas.org]

- 2. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. In vitro antiviral activity of adenosine analog this compound against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antiviral activity of adenosine analog this compound against tick-borne flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Combined treatment of adenosine nucleoside inhibitor this compound and histone deacetylase inhibitor vorinostat represents an immunotherapy strategy to ameliorate West Nile virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Adenosine Analog this compound Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antiviral Agent NITD008: Molecular Target and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

NITD008 is a novel adenosine analog that has demonstrated potent antiviral activity against a broad spectrum of RNA viruses, particularly within the Flaviviridae family.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its molecular target, its mechanism of action within cellular pathways, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2][4][5] As a nucleoside analog, this compound functions as a chain terminator during viral RNA synthesis.[2][4]

The process begins with the cellular uptake of this compound, which is then intracellularly converted into its active triphosphate form (this compound-TP) by host cell kinases. This active metabolite structurally mimics the natural adenosine triphosphate (ATP). During viral RNA replication, the viral RdRp incorporates this compound-TP into the nascent RNA strand. However, the modification at the 2' position of the ribose sugar in this compound prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby terminating the elongation of the RNA chain and halting viral replication.[4]

dot

References

- 1. Adenosine Analog this compound Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antiviral activity of adenosine analog this compound against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell-based flavivirus infection (CFI) assay for the evaluation of dengue antiviral candidates using high-content imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

An In-depth Technical Guide to the Chemical Properties of NITD008

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD008 is a potent adenosine analog with broad-spectrum antiviral activity against a range of RNA viruses, most notably flaviviruses such as Dengue, Zika, and West Nile virus, as well as caliciviruses.[1][2] Its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator during viral RNA synthesis.[3][4] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, antiviral efficacy, and relevant experimental protocols for the study of this compound. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Chemical Properties

This compound, with the IUPAC name (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is classified as an adenosine nucleoside analog.[2] Key structural modifications compared to adenosine include the substitution of the N-7 of the purine ring with a carbon atom and the addition of an ethynyl group at the 2' position of the ribose sugar.[3] These modifications are crucial for its antiviral activity.

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | [2] |

| Molecular Formula | C₁₃H₁₄N₄O₄ | [2] |

| Molar Mass | 290.279 g/mol | [2] |

| CAS Number | 1044589-82-3 | [2] |

| Class | Adenosine Analog (Nucleoside Analog) | [2] |

| Solubility | Soluble to 20 mM in DMSO | [5] |

Mechanism of Action

This compound is a prodrug that, once inside the host cell, is metabolized to its active triphosphate form (this compound-TP). This triphosphate derivative acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[3][4] The viral RdRp mistakenly incorporates this compound-TP into the nascent viral RNA strand. Due to the modification at the 2' position of the ribose, the incorporated this compound molecule lacks the necessary 3'-hydroxyl group for the formation of the next phosphodiester bond, leading to premature termination of the growing RNA chain.[3][4] This disruption of viral RNA synthesis effectively halts viral replication.

Antiviral Activity

This compound has demonstrated potent antiviral activity against a wide array of RNA viruses in vitro. The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values reported in various studies.

Table 1: Antiviral Activity of this compound against Flaviviruses

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Dengue Virus (DENV-2) | Vero | 0.64 | [3][6] |

| Dengue Virus (DENV-2) | Huh-7 | 0.38 | [7] |

| West Nile Virus (WNV) | Vero | Not specified, but potent inhibition | [3] |

| Yellow Fever Virus (YFV) | Vero | Not specified, but potent inhibition | [3] |

| Powassan Virus (POWV) | Vero | Not specified, but potent inhibition | [3] |

| Zika Virus (ZIKV) | Vero | Potent inhibition | [8] |

| Hepatitis C Virus (HCV) | Huh-7 (replicon) | 0.11 | [6] |

| Tick-Borne Encephalitis Virus (TBEV) | A549 | 3 - 9 | [9] |

| Omsk Hemorrhagic Fever Virus (OHFV) | A549 | 3 - 9 | [9] |

| Kyasanur Forest Disease Virus (KFDV) | A549 | 3 - 9 | [9] |

| Alkhurma Hemorrhagic Fever Virus (AHFV) | A549 | 3 - 9 | [9] |

Table 2: Antiviral Activity of this compound against Other Viruses

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Murine Norovirus (MNV) | RAW264.7 | 0.91 | [1] |

| Feline Calicivirus (FCV) | CRFK | 0.94 | [1] |

| Norwalk Replicon | Huh7 | 0.21 | [1] |

| Enterovirus 71 (EV71) | Not specified | Potent inhibition | [1] |

| Hepatitis E Virus | Not specified | Potent inhibition | [1] |

Table 3: Cytotoxicity of this compound

| Cell Line | CC₅₀ (µM) | Reference |

| Vero | >50 | [3] |

| RAW264.7 | 15.7 | [1] |

| CRFK | >120 | [1] |

| Huh7 | >120 | [1] |

| A549 | >100 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral properties of this compound.

Plaque Reduction Assay

This assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero, BHK-21) in 6- or 12-well plates.

-

Virus Dilution: Prepare serial dilutions of the virus stock in an appropriate medium.

-

Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilutions. Incubate for 1-2 hours to allow for viral adsorption.

-

Compound Addition: After adsorption, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with varying concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Fixation and Staining: Fix the cells with a solution like 10% formalin and then stain with a dye such as 0.1% crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.

RT-qPCR for Viral Load Quantification

This method is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

Methodology:

-

Sample Preparation: Infect cells with the virus in the presence of different concentrations of this compound. At a specified time post-infection, collect the cell culture supernatant or lyse the cells.

-

RNA Extraction: Isolate total RNA from the samples using a commercial RNA extraction kit.

-

Reverse Transcription (RT): Convert the viral RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers or random hexamers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, along with primers and a probe specific to a conserved region of the viral genome. The amplification is monitored in real-time by detecting the fluorescence emitted by the probe.

-

Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. A standard curve is generated using known quantities of viral RNA to correlate Ct values with viral copy numbers. The reduction in viral RNA levels in the presence of this compound is then calculated.

Cell Viability Assay (CellTiter-Blue®)

This assay is used to determine the cytotoxicity of the compound on the host cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48 hours).

-

Reagent Addition: Add the CellTiter-Blue® reagent to each well. This reagent contains resazurin, which is converted to the fluorescent resorufin by metabolically active cells.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

-

Data Analysis: The fluorescence intensity is directly proportional to the number of viable cells. The CC₅₀ value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the untreated control.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of this compound on the viral polymerase activity.

Methodology:

-

Synthesis of this compound-TP: The triphosphate derivative of this compound (ppp-NITD008) is chemically synthesized.

-

Reaction Setup: The RdRp reaction is typically performed in a mixture containing a purified recombinant viral RdRp enzyme, a synthetic RNA template-primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled nucleotide), and varying concentrations of ppp-NITD008.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific duration to allow for RNA synthesis.

-

Termination and Analysis: The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Analysis: The incorporation of the labeled nucleotide is visualized by autoradiography or fluorescence imaging. The intensity of the full-length RNA product band is quantified. The IC₅₀ value is determined as the concentration of ppp-NITD008 that inhibits the RdRp activity by 50%. The presence of shorter RNA fragments in the presence of ppp-NITD008 provides evidence of chain termination.

In Vivo Efficacy and Toxicity

Pre-clinical studies in animal models have been conducted to evaluate the in vivo efficacy and safety of this compound. In a mouse model of Dengue virus infection, oral administration of this compound was shown to suppress peak viremia, reduce cytokine elevation, and prevent mortality.[3][4] However, further development of this compound for human use was halted due to toxicity observed in dogs after prolonged treatment.[1] Despite this, this compound remains a valuable research tool and a scaffold for the development of new, less toxic nucleoside analog inhibitors.

Conclusion

This compound is a well-characterized adenosine analog with potent and broad-spectrum antiviral activity. Its mechanism as a chain terminator of viral RNA synthesis is well-established. While in vivo toxicity has limited its clinical development, this compound serves as a crucial reference compound for the discovery and development of next-generation antiviral drugs targeting viral polymerases. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate further research into this important class of antiviral agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Synthesis of Nucleoside Triphosphates and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Insights into the Flavivirus Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Video: Nucleoside Triphosphates - From Synthesis to Biochemical Characterization [app.jove.com]

- 9. researchgate.net [researchgate.net]

The Role of NITD008 in the Inhibition of RNA-Dependent RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD008, a novel adenosine analog, has demonstrated significant potential as a broad-spectrum antiviral agent. Its primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous RNA viruses. This technical guide provides an in-depth analysis of this compound's core function, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated research workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of antiviral therapeutics.

Introduction

RNA viruses represent a significant and ongoing threat to global public health, as evidenced by epidemics and pandemics caused by pathogens such as Dengue virus, Zika virus, and Hepatitis C virus. A key enzyme in the life cycle of these viruses is the RNA-dependent RNA polymerase (RdRp), which is responsible for the replication of the viral RNA genome. The absence of a homologous enzyme in host cells makes RdRp an attractive target for selective antiviral therapy.

This compound is a 7-deaza-2'-C-acetylene-adenosine analog that has shown potent inhibitory activity against a wide range of flaviviruses and other RNA viruses[1][2]. It functions as a nucleoside analog inhibitor, undergoing intracellular phosphorylation to its active triphosphate form. This active metabolite then competes with the natural nucleotide triphosphate for incorporation into the nascent viral RNA chain by the RdRp, leading to premature chain termination and the cessation of viral replication[1][3]. This guide delves into the technical details of this compound's interaction with RdRp, providing the scientific community with a consolidated repository of its biochemical and antiviral properties.

Mechanism of Action

This compound exerts its antiviral effect through a well-defined mechanism of action that culminates in the termination of viral RNA synthesis. As a nucleoside analog, it requires intracellular metabolic activation to become a pharmacologically active inhibitor of the viral RdRp.

Intracellular Activation Pathway

Upon entry into the host cell, this compound is sequentially phosphorylated by host cell kinases to its triphosphate derivative, ppp-NITD008. This process is essential for its antiviral activity, as the monophosphate and diphosphate forms are not recognized by the viral polymerase.

Inhibition of RNA-Dependent RNA Polymerase

The active triphosphate form, ppp-NITD008, acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) for the viral RdRp. Once incorporated into the growing RNA strand, the modified ribose of this compound prevents the formation of the subsequent phosphodiester bond, thereby causing immediate chain termination[1][3].

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations against different viral polymerases and viruses.

Table 1: Inhibition of Viral RNA-Dependent RNA Polymerase

| Virus Target | Assay Type | IC50 (µM) | Reference |

| Dengue Virus 2 (DENV-2) | RdRp Primer Extension | 0.31 | [1] |

Table 2: Antiviral Activity (EC50 Values)

| Virus | Cell Line | EC50 (µM) | Reference |

| Dengue Virus 1 (DENV-1) | Vero | >10 | [4] |

| Dengue Virus 2 (DENV-2) | Vero | 0.64 | [1] |

| Dengue Virus 3 (DENV-3) | Vero | >10 | [4] |

| Dengue Virus 4 (DENV-4) | Vero | >10 | [4] |

| West Nile Virus (WNV) | Vero | Not specified, potent inhibition | [1] |

| Yellow Fever Virus (YFV) | Vero | Not specified, potent inhibition | [1] |

| Powassan Virus (POWV) | Vero | Not specified, potent inhibition | [1] |

| Hepatitis C Virus (HCV) | Huh-7 (replicon) | 0.11 | [1] |

| Zika Virus (GZ01/2016) | Vero | 0.241 | [3] |

| Zika Virus (FSS13025/2010) | Vero | 0.137 | [3] |

| Feline Calicivirus (FCV) | CRFK | 0.94 | [5] |

| Murine Norovirus (MNV) | RAW264.7 | 0.91 | [5] |

| Norwalk Virus (replicon) | HG23 | 0.21 | [5] |

| Tick-borne Encephalitis Virus (TBEV) | A549 | 0.61 - 3.0 | [6] |

| Omsk Hemorrhagic Fever Virus (OHFV) | A549 | 0.91 - 9.0 | [6] |

| Kyasanur Forest Disease Virus (KFDV) | A549 | 1.15 - 3.0 | [6] |

| Alkhurma Hemorrhagic Fever Virus (AHFV) | A549 | 3.31 - 9.2 | [6] |

Table 3: Cytotoxicity Data (CC50 Values)

| Cell Line | CC50 (µM) | Reference |

| Vero | >50 | [1] |

| RAW264.7 | 15.7 | [5] |

| CRFK | >120 | [5] |

| HG23 | >120 | [5] |

| A549 | >100 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity and mechanism of action.

Primer Extension-Based RdRp Assay

This biochemical assay directly measures the inhibitory effect of the triphosphate form of this compound on the enzymatic activity of viral RdRp.

Workflow:

Detailed Steps:

-

RNA Template and Primer Annealing: A synthetic RNA template and primer are annealed by incubation at an elevated temperature followed by slow cooling.

-

Reaction Mixture Preparation: The RdRp reaction mixture is prepared containing the purified viral RdRp enzyme, reaction buffer, and a mixture of non-radiolabeled ("cold") nucleotide triphosphates.

-

Inhibitor Addition: Serial dilutions of ppp-NITD008 are added to the reaction mixtures.

-

Initiation of Reaction: The reaction is initiated by the addition of a radiolabeled nucleotide triphosphate (e.g., [α-³³P]GTP)[1].

-

Incubation: The reaction is allowed to proceed at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

-

Termination: The reaction is stopped by the addition of a denaturing loading buffer, typically containing formamide.

-

Gel Electrophoresis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Analysis and Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified using a phosphorimager. The intensity of the bands corresponds to the amount of RNA synthesized. The IC50 value is calculated from the dose-response curve.

Viral Titer Reduction Assay (Plaque Reduction Assay)

This cell-based assay measures the ability of this compound to inhibit the production of infectious virus particles.

Workflow:

Detailed Steps:

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.

-

Virus Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48 hours).

-

Supernatant Harvest: The culture supernatant, containing progeny virus particles, is collected.

-

Plaque Assay: Serial dilutions of the harvested supernatant are used to infect fresh monolayers of susceptible cells. After a short adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

EC50 Calculation: The concentration of this compound that reduces the number of plaques by 50% compared to the untreated control is determined as the EC50 value.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxicity of this compound and to establish a therapeutic window.

Workflow:

References

- 1. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Adenosine Analog this compound Is a Potent Inhibitor of Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Adenosine Analogue this compound has Potent Antiviral Activity against Human and Animal Caliciviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antiviral activity of adenosine analog this compound against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on NITD008 for Dengue Virus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies on NITD008, a potent adenosine analog inhibitor of the dengue virus (DENV). This compound has demonstrated significant antiviral activity against all four serotypes of DENV and other flaviviruses in both in vitro and in vivo models. This document synthesizes key findings, experimental methodologies, and the mechanism of action of this compound, offering a valuable resource for researchers in the field of antiviral drug development.

Core Findings and Quantitative Data

This compound has been identified as a powerful inhibitor of DENV replication.[1] It is an adenosine analog that shows broad-spectrum antiviral activity against many flaviviruses, including dengue virus, West Nile virus, yellow fever virus, and Zika virus.[2] However, its development was halted due to toxicity observed in preclinical animal studies.[2][3]

In Vitro Efficacy

This compound has demonstrated potent inhibition of all four dengue virus serotypes in various cell lines. The half-maximal effective concentration (EC50) values vary depending on the DENV serotype, virus strain, and the cell line used in the assay.

| DENV Serotype | Virus Strain | Cell Line | EC50 (µM) | Reference |

| DENV-2 | NGC-Nluc | Huh7 | 0.38 | [4] |

| DENV-2 | D2S10 | - | 4.2x10⁻⁶ M (4.2 µM) | [5] |

| DENV-1 | WP74 | - | 1.8x10⁻⁵ M (18 µM) | [5] |

| DENV-3 | C0360/94 | - | 4.6x10⁻⁶ M (4.6 µM) | [5] |

| DENV-4 | 703-4 | - | 1.5x10⁻⁵ M (15 µM) | [5] |

| DENV-4 | TVP-376 | - | 9.8x10⁻⁶ M (9.8 µM) | [5] |

| DENV-2 | - | Vero | 0.64 | [1][6] |

| HCV (replicon) | Genotype 1b | Huh-7 | 0.11 | [1] |

In Vivo Efficacy in AG129 Mice

Studies using AG129 mice, which are deficient in interferon receptors and susceptible to DENV infection, have demonstrated the in vivo efficacy of this compound.

| DENV Serotype/Strain | Treatment Regimen | Key Outcomes | Reference |

| DENV-2 (TSV01) | ≥10 mg/kg | Reduced peak viremia by >4.8-fold, complete protection from death. | [1] |

| DENV-1 (WP 74), DENV-2 (D2S10), DENV-3 (C0360/94), DENV-4 (703-4) | Not specified | Modulated disease course for all four serotypes, prevented lethality in DENV-3 infected mice. | [5] |

| DENV-2 and DENV-3 | Not specified | Significantly lower viral RNA levels on day 3 post-infection compared to controls. | [5] |

Mechanism of Action

This compound is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp).[1] After entering the host cell, this compound is converted into its triphosphate form. This active metabolite then acts as a chain terminator during viral RNA synthesis. By incorporating into the growing RNA strand, it halts further elongation, thereby inhibiting viral replication.[1][7]

Caption: Mechanism of action of this compound in inhibiting DENV replication.

Experimental Protocols

In Vitro Antiviral Assays

1. Viral Titer Reduction Assay:

-

Objective: To determine the EC50 of this compound against different DENV serotypes.

-

Cell Lines: Vero, BHK-21, A549, Huh-7, or primary human peripheral blood mononuclear cells (PBMCs).[1]

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate cells with the diluted compound for a specified time.

-

Infect the cells with a known titer of DENV.

-

After an incubation period (e.g., 48 hours), collect the culture supernatant.[8]

-

Determine the viral titer in the supernatant using a plaque assay on a susceptible cell line (e.g., Vero cells).

-

The EC50 value is calculated as the compound concentration that reduces the viral titer by 50% compared to the untreated control.

-

2. Plaque Assay:

-

Objective: To quantify infectious virus particles.

-

Cell Line: Typically Vero cells.

-

Methodology:

-

Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus-containing supernatant.

-

Inoculate the cell monolayers with the virus dilutions and allow for adsorption.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate for several days until visible plaques (zones of cell death) are formed.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

-

Caption: Workflow for a typical in vitro antiviral assay.

In Vivo Efficacy Studies in AG129 Mouse Model

-

Objective: To evaluate the in vivo antiviral efficacy of this compound.

-

Animal Model: AG129 mice (deficient in IFN-α/β and IFN-γ receptors).[1]

-

Virus Strains: DENV-2 (TSV01 or D2S10), DENV-1 (WP 74), DENV-3 (C0360/94), DENV-4 (703-4).[1][5]

-

Methodology:

-

Infect AG129 mice with a lethal dose of DENV.

-

Administer this compound orally at various dosages starting at a specified time point post-infection.

-

Monitor the mice daily for clinical signs of disease and mortality.

-

Collect blood samples at different time points to measure viremia (viral load) using RT-PCR or plaque assay.

-

Measure cytokine levels in the blood to assess the inflammatory response.[1]

-

Evaluate the efficacy based on survival rates, reduction in viremia, and amelioration of disease symptoms.

-

Toxicity Profile

While this compound showed promising efficacy, preclinical toxicity studies revealed safety concerns. A no-observed-adverse-effect-level (NOAEL) was achieved in rats dosed orally at 50 mg/kg daily for one week.[1] However, a NOAEL could not be established in rats and dogs after two weeks of daily dosing, which ultimately halted its clinical development.[1][3]

Conclusion

The initial studies on this compound provided a crucial proof-of-concept for the development of nucleoside inhibitors against the dengue virus. Its potent pan-serotype antiviral activity and well-defined mechanism of action as an RdRp chain terminator have made it a valuable research tool. Despite its own developmental discontinuation due to toxicity, this compound has served as a benchmark and a scaffold for the development of safer and more effective second-generation adenosine-based inhibitors for the treatment of flavivirus infections.

References

- 1. An adenosine nucleoside inhibitor of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Spectrum of activity testing for therapeutics against all four dengue virus serotypes in AG129 mouse models: Proof-of-concept studies with the adenosine nucleoside inhibitor NITD-008 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An adenosine nucleoside inhibitor of dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

NITD008: A Comprehensive Technical Guide for Researchers of Emerging Viruses

An In-depth Whitepaper on the Core Antiviral Properties and Research Applications of a Potent Adenosine Analog Inhibitor

Introduction

The continuous emergence and re-emergence of viral pathogens present a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness and response. NITD008, an adenosine nucleoside analog, has been identified as a potent inhibitor of a wide range of RNA viruses, particularly within the Flaviviridae family.[1][2][3] Although its development for clinical use in humans was halted due to toxicity concerns in preclinical animal studies, this compound remains an invaluable research tool for virologists and drug development professionals.[2][3] Its well-defined mechanism of action and broad-spectrum activity make it an excellent positive control for antiviral screening assays and a valuable probe for studying the replication of numerous emerging viruses. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, antiviral spectrum, quantitative efficacy data, and detailed experimental protocols for its use in a research setting.

Mechanism of Action

This compound is a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. As an adenosine analog, this compound is incorporated into the nascent viral RNA chain during replication. However, the modification at the 2' position of the ribose sugar prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature chain termination and the cessation of viral RNA synthesis.[1][3][4] The triphosphate form of this compound directly inhibits the RdRp activity of Dengue virus, confirming its role as a chain terminator.[1][3][4] This targeted mechanism of action confers a high degree of specificity for viral polymerases, although off-target effects on host polymerases at high concentrations cannot be entirely ruled out and are a likely contributor to its observed toxicity in vivo.

Antiviral Spectrum and Efficacy

This compound has demonstrated potent antiviral activity against a broad range of viruses, primarily within the Flaviviridae family. This includes significant inhibition of all four serotypes of Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Yellow Fever virus (YFV), and Powassan virus (PWV).[1][2] Its efficacy extends to other members of the Flaviviridae family, such as Hepatitis C virus (HCV).[1][5] Furthermore, research has shown that this compound is also effective against certain members of the Caliciviridae and Picornaviridae families, such as norovirus and enterovirus 71 (EV71), respectively.[6][7] However, it does not show inhibitory activity against non-flaviviruses like Western equine encephalitis virus (an alphavirus) and vesicular stomatitis virus (a rhabdovirus).[1]

Quantitative Antiviral Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various viruses in different cell lines.

Table 1: In Vitro Efficacy of this compound against Flaviviruses

| Virus | Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Dengue Virus 2 (DENV-2) | TSV01 | Vero | Viral Titer Reduction | 0.64 | >50 | >78 | [1][4] |

| Dengue Virus 2 (DENV-2) | NGC-Nluc | Huh7 | Nanoluciferase Reporter | 0.38 | Not Reported | Not Reported | |

| Dengue Virus (DENV) | Not Specified | Not Specified | Yield Reduction | 4-18 | Not Reported | Not Reported | [8] |

| Zika Virus (ZIKV) | GZ01/2016 | Vero | Viral Titer Reduction | 0.241 | Not Reported | Not Reported | [9] |

| Zika Virus (ZIKV) | FSS13025/2010 | Vero | Viral Titer Reduction | 0.137 | Not Reported | Not Reported | [9] |

| Hepatitis C Virus (HCV) | Genotype 1b | Huh-7 | Luciferase Replicon | 0.11 | >50 | >454 | [1][10] |

| Hepatitis C Virus (HCV) | Genotype 2a | Huh-7 | Infectious Virus | 0.0087 | >20 | >2299 | [5] |

| Tick-Borne Encephalitis Virus (TBEV) | Not Specified | A549 | CPE Assay | 0.61 - 3.31 | >100 | >30 - >164 | [11] |

| Alkhurma Hemorrhagic Fever Virus (AHFV) | Not Specified | A549 | CPE Assay | 3.31 | >100 | >30 | [11] |

| Kyasanur Forest Disease Virus (KFDV) | Not Specified | A549 | CPE Assay | 0.61 | >100 | >164 | [11] |

| Omsk Hemorrhagic Fever Virus (OHFV) | Not Specified | A549 | CPE Assay | 0.61 | >100 | >164 | [11] |

Table 2: In Vitro Efficacy of this compound against Other RNA Viruses

| Virus | Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Murine Norovirus (MNV) | Not Specified | RAW264.7 | Plaque Reduction | 0.91 | 15.7 | 17.2 | [6] |

| Feline Calicivirus (FCV) | Not Specified | CRFK | Plaque Reduction | 0.94 | >120 | >127.6 | [6] |

| Norwalk Virus | Replicon | HG23 | RT-qPCR | 0.21 | >120 | >571.4 | |

| Enterovirus 71 (EV71) | Not Specified | Not Specified | Not Specified | 0.67 | 119.97 | ~179 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a research tool.

Plaque Reduction Neutralization Test (PRNT) for Antiviral Efficacy

This protocol is designed to determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Vero or BHK-21 cells

-

6-well or 12-well cell culture plates

-

Virus stock of interest (e.g., DENV, ZIKV, WNV)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

DMEM with 2% FBS

-

This compound stock solution (in DMSO)

-

Agarose or Methylcellulose overlay medium

-

Crystal Violet staining solution (0.5% Crystal Violet in 20% ethanol)

-

Formalin (10%) or 4% Paraformaldehyde

Procedure:

-

Cell Seeding: Seed Vero or BHK-21 cells in 6-well or 12-well plates to form a confluent monolayer overnight.

-

Compound Dilution: Prepare serial dilutions of this compound in DMEM with 2% FBS. A typical starting concentration is 100 µM, with 3- to 5-fold serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Virus Preparation: Dilute the virus stock in DMEM with 2% FBS to a concentration that will yield 50-100 plaques per well.

-

Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the prepared virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After the 1-hour incubation, remove the virus inoculum and add the serially diluted this compound or vehicle control to the respective wells.

-

Overlay: Add an equal volume of overlay medium (e.g., 2% agarose or methylcellulose in 2x DMEM) to each well and allow it to solidify at room temperature.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period appropriate for the virus to form visible plaques (typically 3-7 days).

-

Fixation and Staining: Fix the cells with 10% formalin or 4% paraformaldehyde for at least 30 minutes. After fixation, remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT or CellTiter-Glo)

This protocol is used to determine the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

-

Cell line of interest (e.g., Vero, Huh-7, A549)

-

96-well cell culture plates

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization solution (for MTT assay)

-

Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium and add to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Procedure (CellTiter-Glo® Assay):

-

Follow steps 1-3 of the MTT assay protocol.

-

Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: Shake the plate for 2 minutes and then read the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability and the CC50 value as described for the MTT assay.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification

This protocol measures the reduction in viral RNA levels in infected cells treated with this compound.

Materials:

-

Infected and treated cell lysates

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Virus-specific primers and probe (for TaqMan)

-

Housekeeping gene primers (e.g., GAPDH, beta-actin) for normalization

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from infected and this compound-treated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and virus-specific primers (and probe if using TaqMan). Also, set up reactions for the housekeeping gene.

-

Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for the viral and housekeeping genes. Calculate the relative quantification of viral RNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Visualizations

Experimental Workflow for Antiviral Screening

The following diagram illustrates a typical workflow for screening antiviral compounds, using this compound as a positive control.

Resistance

The emergence of drug-resistant viral strains is a significant concern in antiviral therapy. For this compound, studies have shown that resistance can emerge, although the barrier to resistance may be high for some viruses. For instance, resistance mutations to this compound in EV71 have been mapped to the 3A and 3D polymerase regions.[7] In the case of HCV, a mutation in the NS5B polymerase (S282T) has been shown to confer resistance.[5] Interestingly, for some flaviviruses like DENV and WNV, no resistant viruses were recovered after prolonged culturing in the presence of the compound.[9]

Conclusion

This compound is a potent and broad-spectrum inhibitor of numerous emerging RNA viruses, with a well-characterized mechanism of action targeting the viral RdRp. While its clinical development has been discontinued, it serves as an indispensable research tool. Its reliability as a positive control in antiviral assays, coupled with its utility in probing the replication mechanisms of various viruses, solidifies its importance in the fields of virology and drug discovery. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research settings, ultimately contributing to the development of novel therapeutic strategies against emerging viral threats.

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Development of one-step quantitative reverse transcription PCR for the rapid detection of flaviviruses | Semantic Scholar [semanticscholar.org]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 5. pnas.org [pnas.org]

- 6. geneticsmr.com [geneticsmr.com]

- 7. In vitro antiviral activity of adenosine analog this compound against tick-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Deaza-2'-C-acetylene-adenosine (NITD008): Core Characteristics and Antiviral Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Deaza-2'-C-acetylene-adenosine, also known as NITD008, is a potent nucleoside analog inhibitor with broad-spectrum antiviral activity. As a derivative of adenosine, its mechanism of action is centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. Following intracellular phosphorylation to its active triphosphate form, this compound acts as a chain terminator during viral RNA synthesis. This technical guide provides a comprehensive overview of the fundamental chemical and biological characteristics of 7-Deaza-2'-C-acetylene-adenosine, including its antiviral activity, mechanism of action, and relevant experimental methodologies.

Core Chemical Characteristics

7-Deaza-2'-C-acetylene-adenosine is a modified purine nucleoside. The key structural modifications from the natural adenosine molecule are the substitution of the nitrogen at the 7-position of the purine ring with a carbon atom (a 7-deaza modification) and the addition of an acetylene group at the 2'-C position of the ribose sugar.

| Property | Data |

| IUPAC Name | (2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

| Synonyms | This compound, 7-Deaza-2'-C-ethynyladenosine |

| CAS Number | 1044589-82-3 |

| Molecular Formula | C₁₃H₁₄N₄O₄ |

| Molecular Weight | 290.28 g/mol |

Antiviral Activity

This compound has demonstrated potent and selective inhibitory activity against a wide range of RNA viruses, particularly within the Flaviviridae family. Its efficacy has been documented against Dengue virus (all four serotypes), West Nile virus, Yellow Fever virus, Powassan virus, Zika virus, and Hepatitis C virus.[1] Additionally, it has shown activity against other viral families, including caliciviruses.[2]

Quantitative Antiviral Data

The following tables summarize the in vitro efficacy and cytotoxicity of 7-Deaza-2'-C-acetylene-adenosine against various viruses in different cell lines.

Table 1: Antiviral Activity (EC₅₀) of 7-Deaza-2'-C-acetylene-adenosine (this compound)

| Virus (Strain) | Cell Line | EC₅₀ (µM) | Reference(s) |

| Dengue Virus Type 2 (DENV-2) | Vero | 0.64 | [1] |

| Dengue Virus (all serotypes) | Vero | 4 - 18 | [3] |

| Hepatitis C Virus (HCV) replicon | Huh-7 | 0.11 | [1] |

| Zika Virus (GZ01/2016) | Vero | 0.241 | [4] |

| Zika Virus (FSS13025/2010) | Vero | 0.137 | [4] |

| Feline Calicivirus (FCV) | CRFK | 0.94 | [2] |

| Murine Norovirus (MNV) | RAW264.7 | 0.91 | [2] |

| Human Norovirus replicon (Norwalk) | HG23 | 0.21 | [2] |

| Tick-borne Encephalitis Virus (TBEV) | A549 | 3 - 9 | [5] |

| Alkhurma Hemorrhagic Fever Virus (AHFV) | A549 | 3 - 9 | [5] |

| Kyasanur Forest Disease Virus (KFDV) | A549 | 3 - 9 | [5] |

| Omsk Hemorrhagic Fever Virus (OHFV) | A549 | 3 - 9 | [5] |

Table 2: Cytotoxicity (CC₅₀) of 7-Deaza-2'-C-acetylene-adenosine (this compound)

| Cell Line | CC₅₀ (µM) | Reference(s) |

| Vero | > 50 | [1] |

| A549 | > 100 | [5] |

| RAW264.7 | 15.7 | [2] |

| CRFK | > 120 | [2] |

| HG23 | > 120 | [2] |

Mechanism of Action

The antiviral activity of 7-Deaza-2'-C-acetylene-adenosine is attributed to its function as a chain terminator of viral RNA synthesis. As a nucleoside analog, it is a prodrug that requires intracellular activation.

Intracellular Activation

Upon entering a host cell, this compound is phosphorylated by host cell kinases to its active triphosphate form, 7-deaza-2'-C-acetylene-adenosine triphosphate. This process is initiated by adenosine kinase, which catalyzes the first phosphorylation step, followed by other nucleotide kinases that complete the conversion to the triphosphate metabolite.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)